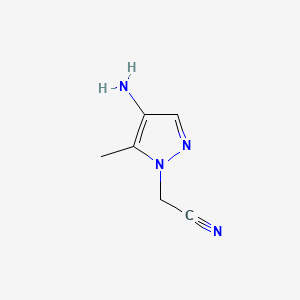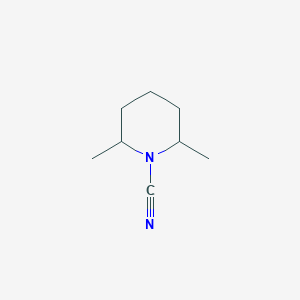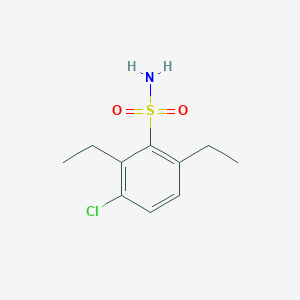
1H-Pyrazole-1-acetonitrile, 4-amino-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile is an organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is characterized by the presence of an amino group, a methyl group, and a nitrile group attached to the pyrazole ring, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
The synthesis of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of hydroxymethyl-4-amino-1H-pyrazole with acetonitrile . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted pyrazole derivatives. Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and catalysts such as palladium or nickel.
Scientific Research Applications
2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects . The specific pathways involved depend on the nature of the target and the context of the application .
Comparison with Similar Compounds
2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile can be compared with other similar compounds such as:
2-(1-methyl-1H-pyrazol-4-yl)acetonitrile: This compound has a similar structure but lacks the amino group, which affects its reactivity and applications.
4-amino-5-methyl-2-hydroxypyrazine: This compound contains a hydroxyl group instead of a nitrile group, leading to different chemical properties and uses. The uniqueness of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile intermediate in various synthetic pathways.
Properties
Molecular Formula |
C6H8N4 |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-(4-amino-5-methylpyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C6H8N4/c1-5-6(8)4-9-10(5)3-2-7/h4H,3,8H2,1H3 |
InChI Key |
XEOOXIRAVXSTIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-[1,2,3]triazolo[4,5-b]pyridin-7-aminehydrochloride](/img/structure/B15326312.png)
![1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15326319.png)
![6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15326327.png)




![4-[(Piperidin-1-yl)methyl]piperidin-4-ol](/img/structure/B15326362.png)





![4-[(Pyridin-2-yl)methyl]oxolan-3-ol](/img/structure/B15326387.png)
